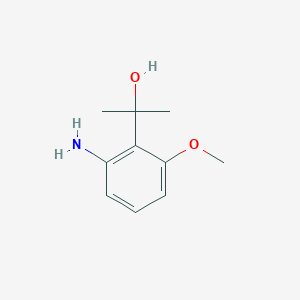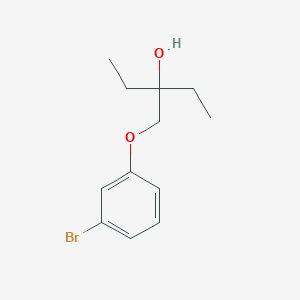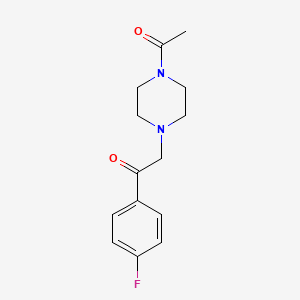
2-(4-Acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone is a synthetic organic compound that features a piperazine ring substituted with an acetyl group and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted fluorophenyl derivatives.
科学研究应用
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Explored as a ligand in coordination chemistry.
Biology
Biological Probes: Utilized in the design of probes for biological studies.
Medicine
Pharmaceuticals: Investigated for potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry
Material Science:
作用机制
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.
相似化合物的比较
Similar Compounds
2-(4-Methylpiperazin-1-yl)-1-(4-fluorophenyl)ethan-1-one: Similar structure but with a methyl group instead of an acetyl group.
2-(4-Acetylpiperazin-1-yl)-1-(4-chlorophenyl)ethan-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
2-(4-Acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone is unique due to the presence of both the acetyl and fluorophenyl groups, which can impart distinct chemical and biological properties. The fluorine atom, in particular, can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
属性
分子式 |
C14H17FN2O2 |
|---|---|
分子量 |
264.29 g/mol |
IUPAC 名称 |
2-(4-acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C14H17FN2O2/c1-11(18)17-8-6-16(7-9-17)10-14(19)12-2-4-13(15)5-3-12/h2-5H,6-10H2,1H3 |
InChI 键 |
KYZSYVPAWAANOL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCN(CC1)CC(=O)C2=CC=C(C=C2)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Dimethylaminobenzo[b]thiophene](/img/structure/B8462990.png)
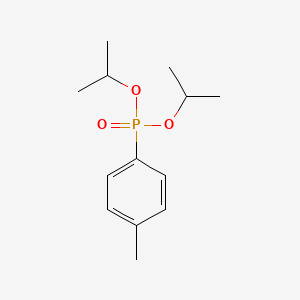
![N-{4-[(Methylsulfanyl)methoxy]-2-nitrophenyl}acetamide](/img/structure/B8462996.png)
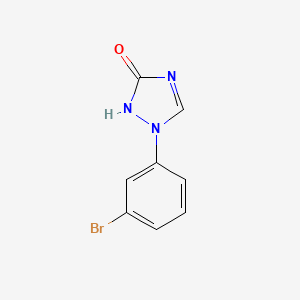

![5-Bromo-4'-methoxy-3H-spiro[benzofuran-2,1'-cyclohexan]-3-one](/img/structure/B8463016.png)
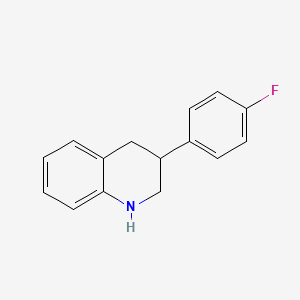

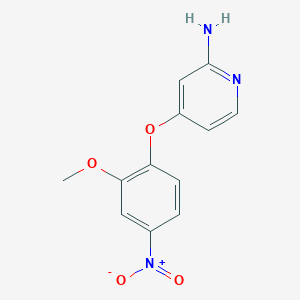
![1-[(2-Ethylhexyl)oxy]-4-nitrobenzene](/img/structure/B8463074.png)

